Methyl 1,4-dioxane-2-carboxylate

Description

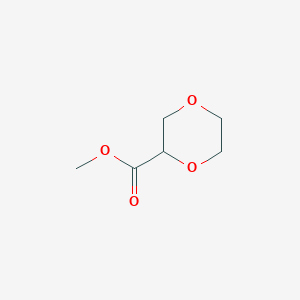

Methyl 1,4-dioxane-2-carboxylate (CAS: 3663-79-4) is a heterocyclic ester with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Structurally, it consists of a 1,4-benzodioxane core (a fused benzene and dioxane ring system) with a methyl ester group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly for bioactive molecules, due to its reactivity and stability . Its synthesis typically involves the condensation of methyl 2,3-dibromopropionate with catechol derivatives under basic conditions, as demonstrated in the preparation of nitro-substituted analogs .

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

methyl 1,4-dioxane-2-carboxylate |

InChI |

InChI=1S/C6H10O4/c1-8-6(7)5-4-9-2-3-10-5/h5H,2-4H2,1H3 |

InChI Key |

RZINJPRFHLZTNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1COCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Derivatives

Methyl 8-nitro- and 5-nitro-1,4-benzodioxane-2-carboxylate (CAS: 650597-66-3 and 650597-67-4) are positional isomers synthesized by reacting methyl 2,3-dibromopropionate with 3-nitrocatechol . Key differences include:

- Regioselectivity : The nitro group at the 8-position (para to the dioxane oxygen) exhibits distinct electronic effects compared to the 5-position (meta), influencing reactivity in downstream reactions.

- Spectroscopic Identification : HMBC NMR is critical for distinguishing these isomers, as the coupling patterns between the nitro group and adjacent protons differ significantly .

- Applications : Both isomers serve as precursors for bioactive compounds, but the 8-nitro derivative shows enhanced stability in acidic conditions .

Alkyl Ester Variants

- Ethyl 7-Oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate : This diazepane-based ethyl ester (C₂₁H₂₂N₂O₃) shares a similar ester functional group but differs in ring structure (seven-membered diazepane vs. six-membered benzodioxane). The ethyl ester’s bulkier alkyl group reduces electrophilicity compared to the methyl analog, slowing hydrolysis rates .

- Sandaracopimaric Acid Methyl Ester : A natural diterpene ester (C₂₁H₃₀O₂) isolated from Austrocedrus chilensis resin. Unlike synthetic methyl 1,4-dioxane-2-carboxylate, this compound has a rigid tricyclic structure, limiting its utility in flexible synthetic pathways .

Heterocyclic Carboxylates

- 12-Oxo-Labda-8(17),13E-Dien-19-Oic Acid Methyl Ester : A labdane diterpene ester (C₂₁H₃₀O₃) with a conjugated diene system. Its extended π-system enables UV detection at 254 nm, whereas this compound lacks chromophores, requiring derivatization for spectroscopic analysis .

- Ethyl 2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxylate : Used in the synthesis of imidazole derivatives, this ethyl ester (C₁₁H₁₂O₄) highlights how alkyl chain length impacts solubility—methyl esters are generally more polar and water-soluble than ethyl analogs .

Data Tables

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.